Cas no 2138062-06-1 (3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring both benzyl(methyl)amino and ethyl functional groups. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the tertiary amine and hydroxyl groups enhances its versatility for further functionalization, enabling applications in medicinal chemistry and material science. Its structural complexity allows for selective modifications, making it valuable for exploring structure-activity relationships. The ethyl substituent contributes to lipophilicity, which may influence solubility and binding properties in target applications. Suitable for controlled reactions under standard laboratory conditions, this compound is handled with appropriate safety precautions due to its reactive functional groups.
3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol structure
2138062-06-1 structure
商品名:3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol
CAS番号:2138062-06-1
MF:C16H25NO
メガワット:247.375804662704
CID:6280017
PubChem ID:165787327

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 2138062-06-1
    • 3-[benzyl(methyl)amino]-4-ethylcyclohexan-1-ol
    • EN300-1160184
    • 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol
    • インチ: 1S/C16H25NO/c1-3-14-9-10-15(18)11-16(14)17(2)12-13-7-5-4-6-8-13/h4-8,14-16,18H,3,9-12H2,1-2H3
    • InChIKey: NQMURMKIDBIRPR-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(CC)C(C1)N(C)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 247.193614421g/mol
  • どういたいしつりょう: 247.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1160184-1.0g
3-[benzyl(methyl)amino]-4-ethylcyclohexan-1-ol
2138062-06-1
1g
$0.0 2023-06-08

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol 関連文献

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-olに関する追加情報

Professional Introduction to 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol (CAS No. 2138062-06-1)

3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol, identified by its CAS number 2138062-06-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane backbone substituted with an amine group and an ethyl moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the Benzyl(methyl)amino side chain suggests possible interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

The chemical structure of 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol consists of a cyclohexane ring substituted at the 1-position with an alcohol group, at the 4-position with an ethyl group, and at the 3-position with a Benzyl(methyl)amino moiety. This arrangement confers unique physicochemical properties that may influence its solubility, metabolic stability, and binding affinity to biological targets. The compound's stereochemistry, particularly the configuration of the cyclohexane ring, is also a critical factor that may affect its pharmacological profile.

In recent years, there has been growing interest in cyclohexane derivatives as pharmacophores due to their ability to mimic natural amino acid structures and interact with various biological receptors. The Benzyl(methyl)amino group in 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol is particularly noteworthy, as it resembles the side chains of certain amino acids and may facilitate interactions with protein targets. This feature has led to its exploration in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preclinical studies have indicated that similar derivatives exhibit promising activity in models of neurodegeneration and inflammation. The structural motif of 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol suggests that it may modulate neurotransmitter systems or inhibit inflammatory pathways, offering a potential therapeutic strategy for conditions such as Alzheimer's disease or rheumatoid arthritis.

The synthesis of 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the alcohol group at the 1-position and the ethyl group at the 4-position are typically achieved through nucleophilic substitution reactions or reduction processes. The attachment of the Benzyl(methyl)amino group at the 3-position often necessitates more sophisticated methodologies, such as Buchwald-Hartwig amination or reductive amination, depending on the synthetic route employed.

The pharmacokinetic properties of 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol are also of great importance. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine its suitability for clinical use. Preliminary data suggest that this compound exhibits moderate solubility in both aqueous and lipid environments, which may facilitate its absorption across biological membranes. Additionally, its metabolic stability appears to be influenced by the presence of the hydroxyl and amine groups, which can undergo various enzymatic transformations.

In conclusion, 3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol (CAS No. 2138062-06-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological and inflammatory disorders. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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